

# Common side effects of Org 25935 in human clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Org 25935  
Cat. No.: B10764295

[Get Quote](#)

## Technical Support Center: Org 25935 Clinical Trials

This technical support center provides information on the common side effects of **Org 25935** observed in human clinical trials, designed for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is **Org 25935** and what is its primary mechanism of action?

**Org 25935**, also known as SCH-900435, is a synthetic drug that functions as a selective inhibitor of the glycine transporter type 1 (GlyT-1).<sup>[1][2]</sup> Its primary mechanism involves blocking the reuptake of glycine in the brain, which increases the concentration of glycine in the synaptic cleft.<sup>[3][4]</sup> This enhancement of glycine availability is intended to modulate glutamatergic neurotransmission by acting on the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.<sup>[4][5]</sup> The compound has been investigated for its potential antipsychotic properties and for the treatment of alcohol dependence.<sup>[1][6]</sup>

Q2: What are the most commonly reported side effects of **Org 25935** in human clinical trials?

Across multiple clinical trials, **Org 25935** has been described as generally well-tolerated.<sup>[5][7][8]</sup> The most consistently reported side effects are neurological and sensory in nature. These include:

- Fatigue[7][9]
- Dizziness[5][7][9]
- Drowsiness[5]
- Transient or reversible visual events/disturbances[7][8][9][10]

Q3: Were there any serious adverse events reported in the clinical trials?

The available literature from clinical trials indicates that **Org 25935** showed no major safety issues.[7][9] The reported side effects, such as dizziness and drowsiness, were characterized as mainly mild.[5] One study noted reversible visual adverse effects.[8][10]

Q4: Did **Org 25935** show efficacy in the conditions it was studied for?

The clinical trial results for **Org 25935** have been mixed.

- Alcohol Dependence: A trial investigating its use for preventing relapse in alcohol-dependent patients was stopped for futility, as it demonstrated no significant benefit over placebo.[7][9]
- Cognitive Performance: In a study with healthy male volunteers, a single dose of **Org 25935** did not improve learning or memory.[5]
- Schizophrenia (Negative Symptoms): The GIANT trial, which assessed **Org 25935** as an adjunctive treatment for persistent negative symptoms in schizophrenia, found that it did not differ significantly from placebo in reducing these symptoms.[8][10]

## Troubleshooting Guide

Issue: A subject in our trial is reporting mild dizziness and fatigue shortly after administration of a GlyT-1 inhibitor similar to **Org 25935**. How should we proceed?

- Assess Severity: Document the severity and duration of the symptoms. According to clinical trial data for **Org 25935**, these side effects were typically reported as mild.[5]
- Monitor Vitals: Conduct standard cardiovascular and safety assessments as per the trial protocol.

- Consult Protocol: Refer to the study's protocol for specific instructions on managing expected adverse events.
- Compare with Placebo: Note that in a randomized controlled trial setting, it is crucial to compare the incidence of these events with the placebo group. A study in healthy volunteers found that **Org 25935** caused significantly more dizziness and drowsiness compared to placebo.[\[5\]](#)

Issue: A subject is reporting transient visual disturbances. Is this a known side effect?

Yes, transient and reversible visual events have been documented as a side effect of **Org 25935** in multiple human clinical trials.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) It is recommended to perform a thorough ophthalmologic assessment to characterize the event and rule out other causes. The event should be documented and monitored for resolution, which was the typical outcome in the reported trials.

## Data Presentation

Table 1: Summary of Common Side Effects of **Org 25935** in Human Clinical Trials

| Side Effect                        | Study Population           | Trial Details                               | Severity      | Citation |
|------------------------------------|----------------------------|---------------------------------------------|---------------|----------|
| Fatigue                            | Alcohol-Dependent Patients | 12 mg twice daily for 84 days               | Not Specified | [7][9]   |
| Dizziness                          | Alcohol-Dependent Patients | 12 mg twice daily for 84 days               | Not Specified | [7][9]   |
| Dizziness                          | Healthy Male Volunteers    | Single 12 mg dose                           | Mainly Mild   | [5]      |
| Drowsiness                         | Healthy Male Volunteers    | Single 12 mg dose                           | Mainly Mild   | [5]      |
| Transient/Reversible Visual Events | Alcohol-Dependent Patients | 12 mg twice daily for 84 days               | Not Specified | [7][9]   |
| Reversible Visual Adverse Effects  | Schizophrenia Patients     | 4-8 mg or 12-16 mg twice daily for 12 weeks | Not Specified | [8][10]  |

## Experimental Protocols

### Protocol 1: Trial for the Prevention of Relapse in Alcohol-Dependent Patients

- Objective: To determine the efficacy and safety of **Org 25935** in preventing relapse in detoxified alcohol-dependent patients.
- Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Participants: Adult patients diagnosed with alcohol dependence. A total of 140 subjects were included in the analysis.
- Intervention: Subjects were randomly assigned to receive either **Org 25935** (12 mg twice a day) or a matching placebo.

- Duration: 84 days.
- Primary Endpoint: Percentage of heavy drinking days.
- Outcome: The trial was stopped prematurely due to a futility analysis. **Org 25935** showed no significant difference from placebo on the primary endpoint.[7][9]

#### Protocol 2: Trial on Cognitive Performance in Healthy Volunteers

- Objective: To assess the effect of **Org 25935** on learning and memory in healthy individuals.
- Design: A randomized, double-blind, parallel-group, single-dose study.
- Participants: 32 healthy male volunteers.
- Intervention: A single dose of **Org 25935** (12 mg) or a matching placebo.
- Assessments: Cognitive performance was evaluated using the manikin task, digit span, and verbal memory tests. Systematic assessments of cardiovascular and adverse events were also performed.
- Outcome: **Org 25935** did not demonstrate any improvement in learning or memory compared to placebo.[5]

## Visualizations



[Click to download full resolution via product page](#)

Mechanism of Action of **Org 25935**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomised trial of the effect of the glycine reuptake inhibitor Org 25935 on cognitive performance in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Common side effects of Org 25935 in human clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10764295#common-side-effects-of-org-25935-in-human-clinical-trials>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)